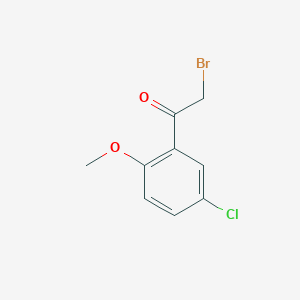

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

描述

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a brominated ketone derivative of 5-chloro-2-methoxyacetophenone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone typically involves the bromination of 5-chloro-2-methoxyacetophenone. One common method is the reaction of 5-chloro-2-methoxyacetophenone with bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine as a reagent in a controlled environment ensures the safety and efficiency of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Substitution: Formation of 1-(5-chloro-2-methoxyphenyl)ethanone derivatives.

Reduction: Formation of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone.

科学研究应用

Pharmaceutical Development

One of the primary applications of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is in pharmaceutical development. It serves as an important intermediate in the synthesis of various therapeutic agents, particularly in oncology and infectious disease treatment. The compound's ability to modulate biological pathways makes it a valuable building block for anti-cancer and anti-inflammatory drugs.

Case Study: Cancer Therapeutics

Research has demonstrated that derivatives of this compound can inhibit protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways related to cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing complex organic molecules. Its reactivity allows chemists to explore new chemical reactions and pathways.

Synthesis Methodologies

- Bromination Reactions : The compound can be synthesized through bromination processes involving halogenoacetic acids, yielding high purity products.

- Substitution Reactions : It can also be employed in substitution reactions to create alpha-bromoketones from secondary alcohols, showcasing its versatility in synthetic applications .

Material Science

In material science, this compound can be incorporated into polymer formulations. This incorporation enhances the properties of materials used in electronics and coatings, potentially leading to improved durability and functionality.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry for developing more effective pesticides and herbicides. Its ability to interact with biological systems makes it suitable for formulating agrochemicals that target specific pests while minimizing environmental impact.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its role as an enzyme inhibitor provides insights into various biochemical processes, aiding the understanding of cellular functions and disease mechanisms.

Enzyme Interaction Studies

The compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways, influencing cellular metabolism and signaling . This aspect is crucial for exploring therapeutic strategies targeting metabolic disorders.

作用机制

The mechanism of action of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic attack by biological molecules. The compound can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the interacting molecules.

相似化合物的比较

- 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

- 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

- 2-Bromo-1-(4-methoxyphenyl)ethanone

Comparison: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, as well as a methoxy group. This combination of substituents can influence its reactivity and biological activity. Compared to its analogs, the presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

生物活性

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is an organic compound characterized by its unique halogenation pattern and methoxy substitution, which significantly influence its reactivity and biological properties. This compound, belonging to the class of bromoacetophenones, has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 263.52 g/mol

- Structural Features : The compound features a bromine atom, a chlorine atom on the phenyl ring, and a methoxy group, contributing to its diverse chemical reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods:

- Bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation, yielding an 84% success rate.

- Substitution reactions involving ammonium bromide and Oxone to produce alpha-bromoketones from secondary alcohols.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Anticancer Activity

Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Induction of apoptosis via p53 activation |

| Similar Compound A | U-937 | 5.0 | Inhibition of cell cycle progression |

Anti-inflammatory Activity

Compounds structurally related to this compound have been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia, suggesting potential applications in neuroinflammatory conditions .

Case Studies

- Study on CFTR Correctors : A study evaluated the efficacy of compounds incorporating the 5-chloro-2-methoxyphenyl moiety as correctors for mutant cystic fibrosis transmembrane conductance regulator (CFTR). The results indicated improved trafficking of CFTR proteins to the plasma membrane when treated with derivatives containing this structural feature .

- Comparison with Other Halogenated Compounds : Research has compared the biological activity of this compound with other halogenated phenyl ethanones, revealing that variations in halogen position significantly affect reactivity and biological outcomes.

属性

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMDYDGPEROASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365805 | |

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111841-05-5 | |

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。